Diclofenac

概要

説明

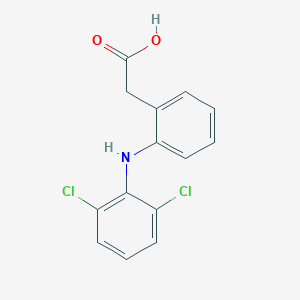

ジクロフェナクは、非ステロイド性抗炎症薬(NSAID)であり、抗炎症作用、鎮痛作用、解熱作用で広く使用されています。 これは、関節リウマチ、変形性関節症、強直性脊椎炎などの疾患や、さまざまな原因による急性痛の治療に一般的に処方されます 。 ジクロフェナクの化学名は2-(2,6-ジクロロアニリノ)フェニル酢酸であり、分子式はC₁₄H₁₁Cl₂NO₂です .

準備方法

合成経路と反応条件: ジクロフェナクは、複数段階のプロセスで合成されます。一般的な方法の1つは、2,6-ジクロロアニリンとクロロアセチルクロリドを反応させて2-(2,6-ジクロロアニリノ)アセチルクロリドを生成することです。 この中間体は、加水分解されてジクロフェナクが生成されます .

工業生産方法: ジクロフェナクの工業生産には、一般的に、同じ基本的な化学反応を大規模に用いた合成が行われ、効率と収率が最適化されています。 このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理措置が含まれています .

化学反応の分析

反応の種類: ジクロフェナクは、次のようなさまざまな化学反応を起こします。

酸化: ジクロフェナクは、酸化されてヒドロキシル化代謝物が生成されます。

還元: 特定の条件下で還元されますが、これはあまり一般的ではありません。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化アルミニウムリチウムなどの還元剤を使用できます。

生成される主な生成物:

酸化: ヒドロキシル化ジクロフェナク誘導体。

還元: ジクロフェナクの還元型ですが、これらはあまり遭遇しません。

4. 科学研究の応用

ジクロフェナクは、科学研究において幅広い用途を持っています。

化学: NSAIDの合成と分解に関する研究のモデル化合物として使用されます。

生物学: 細胞プロセスと炎症経路に対する影響について調査されています。

医学: 炎症性疾患の治療における治療効果と作用機序について、広範囲にわたって研究されています。

科学的研究の応用

Pain Management

- Osteoarthritis and Rheumatoid Arthritis : Diclofenac is commonly prescribed for managing pain associated with osteoarthritis and rheumatoid arthritis. Clinical trials have demonstrated its efficacy in reducing pain levels and improving function in patients with these conditions .

- Postoperative Pain : Studies indicate that this compound potassium provides effective relief from postoperative pain, outperforming placebo treatments .

- Topical Formulations : Topical this compound solutions have shown significant effectiveness in treating localized pain, particularly in knee osteoarthritis. A study reported a notable improvement in pain reduction compared to vehicle controls .

Ophthalmic Use

This compound is also approved for ophthalmic applications, such as managing pain following cataract surgery and treating inflammation in the eye. Its ability to reduce photophobia is particularly beneficial post-surgery .

Dermatological Applications

Topical this compound has been used to treat actinic keratosis, demonstrating its versatility beyond musculoskeletal conditions .

Safety and Side Effects

While this compound is effective, it is not without risks. Adverse effects can include gastrointestinal complications, skin irritation from topical formulations, and rare but severe allergic reactions such as anaphylaxis . A case report highlighted a patient experiencing acute meningism after taking this compound, emphasizing the need for careful monitoring during treatment .

Anaphylaxis Induced by this compound

A case study from Nepal documented a 40-year-old male who experienced severe anaphylaxis shortly after receiving intravenous this compound for abdominal pain. This incident underscores the potential for serious allergic reactions associated with the drug .

Immune Hemolytic Anemia

Another case involved a 76-year-old woman who developed immune hemolytic anemia after starting this compound for osteoarthritis-related pain. This rare complication highlights the importance of recognizing potential hematological side effects associated with NSAIDs .

Hand-Foot Syndrome Prevention

A randomized trial investigated the use of topical this compound gel to prevent hand-foot syndrome in patients undergoing capecitabine treatment for cancer. The results indicated that patients using this compound had significantly lower incidences of severe hand-foot syndrome compared to those receiving placebo, suggesting its utility in oncology settings .

Comparative Efficacy

The following table summarizes key findings regarding the efficacy and safety of different formulations of this compound:

| Application | Formulation | Efficacy | Safety Profile |

|---|---|---|---|

| Osteoarthritis | Topical solution | Significant pain reduction | Minor local irritation |

| Postoperative Pain | This compound potassium | More effective than placebo | Minimal systemic side effects |

| Actinic Keratosis | Topical gel | Effective treatment | Skin irritation possible |

| Cataract Surgery | Ophthalmic solution | Reduces postoperative pain | Rare ocular side effects |

作用機序

ジクロフェナクは、主にプロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することによって効果を発揮します。プロスタグランジンは、炎症、痛み、発熱に重要な役割を果たす脂質化合物です。 COXを阻害することにより、ジクロフェナクはプロスタグランジンの産生を減らし、炎症と痛みを軽減します .

類似の化合物:

イブプロフェン: 抗炎症作用と鎮痛作用が類似する、広く使用されている別のNSAIDです。

ナプロキセン: ジクロフェナクと比較して、作用時間が長いことで知られています。

インドメタシン: 強力な抗炎症作用で知られていますが、副作用のリスクが高い.

ジクロフェナクの独自性: ジクロフェナクは、COX-1とCOX-2の両方の酵素を比較的バランスよく阻害するという独自の特性を持っています。これは、その効果と副作用のプロファイルに寄与しています。 さまざまな製剤で入手できるため、さまざまな治療ニーズに適しています .

類似化合物との比較

Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: Known for its longer duration of action compared to diclofenac.

Indomethacin: Often used for its potent anti-inflammatory effects but with a higher risk of side effects.

Uniqueness of this compound: this compound is unique in its relatively balanced inhibition of both COX-1 and COX-2 enzymes, which contributes to its effectiveness and side effect profile. It is also available in various formulations, making it versatile for different therapeutic needs .

生物活性

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. It is primarily utilized in the treatment of various acute and chronic pain conditions, including arthritis, musculoskeletal disorders, and postoperative pain. The biological activity of this compound extends beyond its conventional role as an NSAID, involving multiple mechanisms of action that contribute to its therapeutic efficacy.

This compound primarily exerts its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. However, recent studies have identified additional mechanisms that may contribute to its biological activity:

- Thromboxane-Prostanoid Receptor Inhibition : this compound has been shown to inhibit thromboxane receptors, which play a role in platelet aggregation and vascular tone .

- Lipoxygenase Inhibition : It also inhibits lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid to leukotrienes, further enhancing its anti-inflammatory effects .

- Nitric Oxide Pathway Activation : The drug activates the nitric oxide-cGMP pathway, which is associated with antinociceptive effects .

- Modulation of Cytokine Production : this compound may alter the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), contributing to its overall anti-inflammatory profile .

Antibacterial Activity

Interestingly, this compound exhibits antibacterial properties against both drug-sensitive and resistant strains of bacteria. Research indicates that it can inhibit DNA synthesis in certain bacterial species, including Escherichia coli and Listeria monocytogenes, suggesting a potential role as a "helper compound" in combination therapies against infections .

Case Studies and Research Findings

- Anti-Cancer Properties : Recent studies have explored the anti-cancer potential of this compound derivatives. A series of N-derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Compounds derived from this compound demonstrated significant growth inhibition against melanoma and neuroblastoma cells, with IC50 values ranging from 13 to 48 µg/mL. Notably, some derivatives showed enhanced cytotoxicity compared to this compound itself .

- Neuroprotective Effects : In neuropharmacological studies, this compound has been evaluated for its neuroprotective properties. A screening of pharmacologically active compounds indicated that this compound could protect neuronal cells from ischemic damage when administered post-treatment in animal models .

- Inflammation Models : In vivo studies have demonstrated that this compound effectively reduces inflammation in models such as carrageenan-induced paw edema in rats. These findings support its use in treating inflammatory conditions by significantly lowering inflammatory markers like nitric oxide (NO) production in activated macrophages .

Data Tables

特性

IUPAC Name |

2-[2-(2,6-dichloroanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOPUUMXTXDBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15307-81-0 (mono-potassium salt) | |

| Record name | Diclofenac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022923 | |

| Record name | Diclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diclofenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 2.37 mg/L at 25 °C, 4.47e-03 g/L | |

| Record name | Diclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICLOFENAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diclofenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Diclofenac inhibits cyclooxygenase-1 and -2, the enzymes responsible for production of prostaglandin (PG) G2 which is the precursor to other PGs. These molecules have broad activity in pain and inflammation and the inhibition of their production is the common mechanism linking each effect of diclofenac. PGE2 is the primary PG involved in modulation of nociception. It mediates peripheral sensitization through a variety of effects. PGE2 activates the Gq-coupled EP1 receptor leading to increased activity of the inositol trisphosphate/phospholipase C pathway. Activation of this pathway releases intracellular stores of calcium which directly reduces action potential threshold and activates protein kinase C (PKC) which contributes to several indirect mechanisms. PGE2 also activates the EP4 receptor, coupled to Gs, which activates the adenylyl cyclase/protein kinase A (AC/PKA) signaling pathway. PKA and PKC both contribute to the potentiation of transient receptor potential cation channel subfamily V member 1 (TRPV1) potentiation, which increases sensitivity to heat stimuli. They also activate tetrodotoxin-resistant sodium channels and inhibit inward potassium currents. PKA further contributes to the activation of the P2X3 purine receptor and sensitization of T-type calcium channels. The activation and sensitization of depolarizing ion channels and inhibition of inward potassium currents serve to reduce the intensity of stimulus necessary to generate action potentials in nociceptive sensory afferents. PGE2 act via EP3 to increase sensitivity to bradykinin and via EP2 to further increase heat sensitivity. Central sensitization occurs in the dorsal horn of the spinal cord and is mediated by the EP2 receptor which couples to Gs. Pre-synaptically, this receptor increases the release of pro-nociceptive neurotransmitters glutamate, CGRP, and substance P. Post-synaptically it increases the activity of AMPA and NMDA receptors and produces inhibition of inhibitory glycinergic neurons. Together these lead to a reduced threshold of activating, allowing low intensity stimuli to generate pain signals. PGI2 is known to play a role via its Gs-coupled IP receptor although the magnitude of its contribution varies. It has been proposed to be of greater importance in painful inflammatory conditions such as arthritis. By limiting sensitization, both peripheral and central, via these pathways NSAIDs can effectively reduce inflammatory pain. PGI2 and PGE2 contribute to acute inflammation via their IP and EP2 receptors. Similarly to β adrenergic receptors these are Gs-coupled and mediate vasodilation through the AC/PKA pathway. PGE2 also contributes by increasing leukocyte adhesion to the endothelium and attracts the cells to the site of injury. PGD2 plays a role in the activation of endothelial cell release of cytokines through its DP1 receptor. PGI2 and PGE2 modulate T-helper cell activation and differentiation through IP, EP2, and EP4 receptors which is believed to be an important activity in the pathology of arthritic conditions. By limiting the production of these PGs at the site of injury, NSAIDs can reduce inflammation. PGE2 can cross the blood-brain barrier and act on excitatory Gq EP3 receptors on thermoregulatory neurons in the hypothalamus. This activation triggers an increase in heat-generation and a reduction in heat-loss to produce a fever. NSAIDs prevent the generation of PGE2 thereby reducing the activity of these neurons., Diclofenac has pharmacologic actions similar to those of other prototypical NSAIAs. The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Diclofenac inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-10 and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Diclofenac, like other prototypical NSAIAs, inhibits both COS-1 and COS-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COS-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation., As for all non-steroidal anti-inflammatory drugs the pharmacodynamic effects of diclofenac sodium are of anti-inflammatory, analgesic and antipyretic character due to the decrease of the prostaglandin synthesis from arachidonic acid by inhibition of the cyclo-oxygenase activity. It also induces deleterious effects on gastric and intestinal mucosa and an inhibition of platelet aggregation. /Diclofenac sodium/ | |

| Record name | Diclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICLOFENAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ether-petroleum ether | |

CAS No. |

15307-86-5 | |

| Record name | Diclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofenac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diclofenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/144O8QL0L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICLOFENAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diclofenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

283-285 °C, 156-158 °C, 283 - 285 °C | |

| Record name | Diclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICLOFENAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diclofenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。